N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
CAS No.:
Cat. No.: VC14795219
Molecular Formula: C14H19N3O4S
Molecular Weight: 325.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N3O4S |
|---|---|
| Molecular Weight | 325.39 g/mol |
| IUPAC Name | 2-[4-(methanesulfonamido)indol-1-yl]-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C14H19N3O4S/c1-21-9-7-15-14(18)10-17-8-6-11-12(16-22(2,19)20)4-3-5-13(11)17/h3-6,8,16H,7,9-10H2,1-2H3,(H,15,18) |
| Standard InChI Key | DDJKHYIBAGUCFG-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C |
Introduction
N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with a molecular weight of 325.39 g/mol and a CAS number of 1630906-05-6 . This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceutical research.
Synthesis and Preparation
While specific synthesis details for N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide are not available in the provided search results, compounds with similar structures often involve multi-step syntheses starting from indole precursors. These processes typically include substitution reactions to introduce the methylsulfonylamino and acetamide groups.
Biological Activity and Research Findings
Although specific biological activity data for N-(2-methoxyethyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is not detailed in the search results, indole derivatives are known for their potential in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The presence of a methylsulfonylamino group could enhance solubility and interaction with biological targets.
Future Directions and Potential Applications
Given the lack of specific research findings on this compound, future studies could focus on evaluating its biological activity, particularly in areas where indole derivatives have shown promise. This might involve in vitro assays to assess cytotoxicity, antimicrobial activity, or other relevant biological endpoints.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume